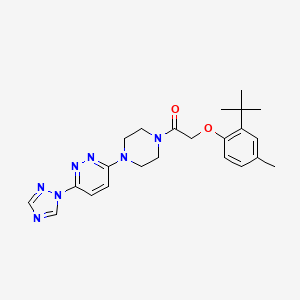
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
1,2,4-Triazole derivatives have been reported to have promising anticancer activities . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
生物活性
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone exhibits significant biological activity that has been explored in various studies. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, known for its antifungal and antibacterial properties.
- A pyridazine moiety, which is associated with various biological activities including anti-inflammatory and analgesic effects.
- A piperazine group, commonly found in many pharmacologically active compounds.
Anticancer Activity
Research has indicated that compounds similar to this one can exhibit potent anticancer properties. For instance, a related compound demonstrated high cytotoxicity against several cancer cell lines (e.g., BT-474) with an IC50 value of 0.99 μM. This effect was attributed to apoptosis induction and cell cycle arrest at the sub-G1 and G2/M phases .
Antimicrobial Properties
Pyridazine derivatives have been reported to possess antimicrobial activities. Studies have shown that certain pyridazinone derivatives can inhibit bacterial growth effectively, suggesting that the triazole and pyridazine components contribute to these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its biological activity. This is often mediated through pathways involving caspases and mitochondrial dysfunction .
- Antimicrobial Mechanisms : The triazole ring may interfere with the biosynthesis of ergosterol in fungal cells, leading to cell death .
Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated that the compound induced significant apoptosis in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. The findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
属性
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-17-5-6-19(18(13-17)23(2,3)4)32-14-22(31)29-11-9-28(10-12-29)20-7-8-21(27-26-20)30-16-24-15-25-30/h5-8,13,15-16H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTKGSZAVVHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













